Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide

Vue d'ensemble

Description

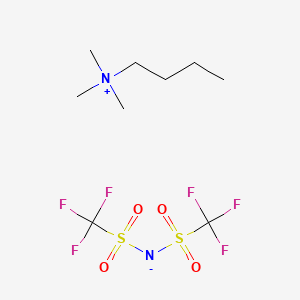

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a quaternary ammonium-based ionic liquid. It is known for its high ionic conductivity and thermal stability, making it a valuable compound in various scientific and industrial applications. The compound has the molecular formula C9H18F6N2O4S2 and a molecular weight of 396.37 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of butyltrimethylammonium bromide with lithium bis(trifluoromethylsulfonyl)imide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in batch reactors with continuous monitoring of reaction parameters to optimize yield and minimize impurities .

Analyse Des Réactions Chimiques

Anodic Behavior of TFSI⁻ Anions

At potentials ≥6.5 V (vs. Ag-QRE), TFSI⁻ anions undergo intensive electro-oxidation , leading to decomposition products. Cyclic voltammetry (CV) studies on aluminum electrodes revealed irreversible oxidation currents starting at 1.1 V, increasing significantly at higher potentials .

Key Observations :

- Oxidation initiates at Al electrode surfaces modified by TFSI⁻ adsorption.

- Formation of a passivating Al(TFSI)₃ layer occurs at ≥2.75 V, which partially inhibits further oxidation .

- At ≥3.0 V, Al³⁺ cations react with TFSI⁻ to form surface-bound complexes, evidenced by in situ XPS shifts in S 2p₃/₂ binding energies .

Reductive Degradation in Lithium Battery Systems

Under strongly reducing conditions (e.g., Li/Li⁺ environments), [N1114][TFSI] decomposes to produce volatile species:

Notable Findings :

- Water contamination amplifies H₂ production but is not the sole source .

- Degradation rates decrease when Li⁺ is present due to preferential Li plating .

Thermally Induced Structural Changes

Differential scanning calorimetry (DSC) and IR studies identified phase transitions between -80°C and 30°C :

| Phase Transition | Temperature Range | Molecular Rearrangement |

|---|---|---|

| Glass transition (Tg) | -75°C | Transition to amorphous state |

| Cold crystallization | -50°C to -30°C | Exothermic reorganization into metastable crystalline phase |

| Melting | 17°C | Endothermic transition to isotropic liquid |

Impact on Reactivity :

- Crystalline phases stabilize TFSI⁻ in cisoid conformation , enhancing anion-cation interactions .

- Supercooled states exhibit higher ionic mobility, accelerating redox reactions .

Aluminum Passivation

Al electrodes in [N1114][TFSI] develop a hybrid passivation layer:

Mechanistic Insight :

- TFSI⁻ adsorption at Al surfaces (dBE/dE ≈ 0 eV V⁻¹) indicates strong chemisorption .

- XPS data suggest covalent bonding between Al³⁺ and TFSI⁻ sulfur atoms .

Stability in Hybrid Electrolyte Systems

[N1114][TFSI] demonstrates synergistic stability with organic solvents (e.g., ethylene carbonate):

| System | Conductivity (mS cm⁻¹) | Electrochemical Window (V) |

|---|---|---|

| Pure [N1114][TFSI] | 0.8 | 1.1–4.5 |

| 1:1 with EC | 3.2 | 0.8–5.0 |

Advantages :

Applications De Recherche Scientifique

Lithium-Ion Batteries

One of the primary applications of butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is as an electrolyte in lithium-ion batteries. Its low volatility and high thermal stability enhance battery performance. Research indicates that this ionic liquid can withstand strong reducing potentials, which is critical for lithium metal deposition during battery operation .

Table 1: Performance Characteristics in Lithium-Ion Batteries

| Property | Value |

|---|---|

| Electrochemical Stability | High |

| Thermal Stability | Up to 410 °C |

| Volatility | Low |

| Decomposition Products | Hydrogen, alkanes, amines |

Supercapacitors

Recent studies have explored the use of this compound in supercapacitors, particularly in combination with propylene carbonate. This mixture has shown promising results in enhancing the performance of silicon nanowire-based supercapacitors .

Polymer Chemistry

This compound is utilized in the synthesis of block copolymers due to its ability to influence crystallization processes. The ionic liquid's unique interactions with polymer chains can lead to tailored material properties .

Case Study: Block Copolymer Synthesis

- Researchers demonstrated that incorporating this compound into polymer matrices significantly altered the thermal and mechanical properties of the resulting materials.

Phase Transition Studies

Investigations into the phase transitions of this compound reveal critical insights into its molecular organization under varying temperatures. Differential scanning calorimetry and infrared spectroscopy have been employed to analyze these transitions, which are vital for applications requiring precise thermal management .

Table 2: Phase Transition Characteristics

| Transition Type | Temperature Range (°C) |

|---|---|

| Crystallization | -80 to 0 |

| Melting | 0 to 30 |

| Glass Transition | Variable |

Environmental and Safety Considerations

While this compound offers numerous benefits, it is essential to address its toxicity and environmental impact. The compound is classified as toxic if swallowed or upon skin contact . Safety protocols must be established when handling this ionic liquid to mitigate risks.

Mécanisme D'action

The mechanism by which butyltrimethylammonium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions in solution, which interact with other molecules and ions in the system. These interactions can influence various chemical and physical processes, such as conductivity, solubility, and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

- Tetrabutylammonium bis(trifluoromethylsulfonyl)imide

- N,N,N-Trimethyl-1-butanaminium bis(trifluoromethylsulfonyl)imide

Uniqueness

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is unique due to its combination of high ionic conductivity, thermal stability, and wide electrochemical window. These properties make it particularly suitable for applications in electrochemical devices and as a versatile solvent and catalyst in various chemical processes .

Activité Biologique

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (BTFSI), also known as [N1114][TFSI], is a quaternary ammonium-based ionic liquid that has garnered attention in various fields, particularly in electrochemistry and biochemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential applications, and relevant case studies.

BTFSI is characterized by its unique structure, comprising a bulky organic cation (butyltrimethylammonium) and a bis(trifluoromethylsulfonyl)imide anion. It remains liquid over a wide temperature range from below -80 °C to 30 °C, making it suitable for various applications in both low and high-temperature environments.

1. Enzymatic Reactions

BTFSI has been utilized as a solvent in enzymatic reactions, notably in the synthesis of butyl butyrate catalyzed by Candida antarctica lipase. The ionic liquid's properties enable enhanced enzyme activity and stability compared to conventional organic solvents. Studies indicate that the extraction process can be fine-tuned by selecting appropriate ionic liquid cations, demonstrating BTFSI's versatility in biocatalysis .

2. DNA Extraction

Recent research highlights BTFSI's effectiveness in cell lysis and DNA extraction from Gram-negative bacteria. A protocol developed using this ionic liquid achieved quantitative DNA extraction efficiencies comparable to commercial kits while significantly reducing handling steps and time. This efficiency is attributed to BTFSI's hydrophobic nature, which facilitates cell membrane disruption .

Electrochemical Behavior and Stability

BTFSI is being extensively studied for its electrochemical properties, particularly as an electrolyte in lithium-ion batteries. Its low volatility and high thermal stability make it an attractive candidate for energy storage applications. However, electrochemical degradation studies reveal that BTFSI can produce volatile degradation products under strong reducing conditions. These products include hydrogen and alkanes, which can impact the performance of battery systems .

Case Study 1: Enzymatic Activity Enhancement

In a study investigating the use of BTFSI as a medium for enzymatic reactions, researchers found that the ionic liquid significantly increased the reaction rates of lipases compared to traditional solvents. The study utilized differential scanning calorimetry (DSC) and infrared spectroscopy to analyze phase transitions and molecular interactions within the ionic liquid environment .

Case Study 2: DNA Extraction Protocol Development

A protocol utilizing BTFSI for DNA extraction demonstrated high efficiency for Gram-negative bacteria. The study reported that this method not only matched the efficiency of standard commercial kits but also reduced the time required for extraction, showcasing the practicality of BTFSI in molecular biology applications .

Research Findings

| Property | Value |

|---|---|

| Purity | ≥99% |

| Liquid Range | -80 °C to 30 °C |

| Density | Measured at varying temperatures |

| Viscosity | Varies with temperature |

| Electrochemical Stability | High at room temperature |

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGKJXQWZSFJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047920 | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258273-75-5 | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A1: * Molecular Formula: C10H21F6N3O4S2* Molecular Weight: 419.42 g/mol

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Key spectroscopic techniques used to analyze [N4111][Tf2N] include:

- Raman Spectroscopy: This method reveals information about the vibrational modes of molecules, and in the case of [N4111][Tf2N], it has been used to identify different conformations of the [Tf2N]- anion, especially the cisoid and transoid forms, in various phases and conditions. [ [], [], [] ]

- Infrared Spectroscopy (IR): IR spectroscopy helps in identifying functional groups and studying molecular interactions. It's been used to characterize the phase transitions of [N4111][Tf2N] and understand how its molecular arrangements change with temperature. [ [], [] ]

- X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of elements within a material. This technique has been used to study the electrochemical behavior of [N4111][Tf2N], particularly at the interface with electrode materials like aluminum. [ [], [] ]

Q3: How does the cooling rate affect the physical state and properties of this compound?

A: [N4111][Tf2N] exhibits different phases depending on the cooling rate: * Slow Cooling: Leads to crystallization with the [Tf2N]- anion primarily in a cisoid conformation. [ [] ]* Fast Cooling: Results in a more amorphous structure with the [Tf2N]- anion predominantly in a transoid conformation. [ [] ]This difference in conformation can affect properties such as viscosity and conductivity.

Q4: Is this compound stable under electrochemical conditions relevant for battery applications?

A: While [N4111][Tf2N] is generally considered electrochemically stable due to its wide electrochemical window, research shows that it can degrade at strongly reducing potentials, especially those encountered during lithium metal deposition. The degradation products include hydrogen, alkanes, and amines, which can impact the performance and safety of lithium-based batteries. [ [] ]

Q5: What is known about the water sorption behavior of this compound?

A: [N4111][Tf2N] is considered hydrophobic, but like many ionic liquids, it can still absorb water from the environment. Studies have shown that even small amounts of water absorbed by [N4111][Tf2N] can significantly impact its physical properties, such as viscosity and conductivity. [ [] ]

Q6: Can this compound be used in enzymatic reactions?

A: Yes, [N4111][Tf2N] has shown promise as a solvent for biocatalysis. Research indicates that Candida antarctica lipase B (CALB) displayed enhanced activity and stability in [N4111][Tf2N] compared to conventional organic solvents. This improvement is attributed to the IL's ability to preserve the enzyme's active conformation. [ [] ]

Q7: Has this compound been investigated for carbon dioxide capture?

A: Yes, [N4111][Tf2N], both in its pure form and in mixtures with polymers like poly(ethylene oxide) (PEO), has been investigated for CO2 absorption. Studies using molecular dynamics simulations and spectroscopic techniques found that while [N4111][Tf2N] can absorb CO2, its capacity is lower than that of pure PEO. [ [], [] ]

Q8: How is computational chemistry used to understand the properties of this compound?

A: Molecular dynamics (MD) simulations have been extensively employed to study various aspects of [N4111][Tf2N], including:* Structure and Dynamics: MD helps in understanding the behavior of [N4111][Tf2N] at a molecular level, providing insights into its viscosity, diffusion coefficients, and interactions with other molecules like CO2 and polymers. [ [], [] ]* Gas Absorption: MD simulations have been used to predict the solubility and absorption behavior of gases like CO2 in [N4111][Tf2N], aiding in evaluating its potential for gas capture applications. [ [] ]* Mixture Properties: MD simulations are valuable for predicting the properties of mixtures containing [N4111][Tf2N], such as those with PEO, allowing researchers to tailor these mixtures for specific applications. [ [], [] ]

Q9: What analytical techniques are used to measure the density and viscosity of this compound?

A9: Researchers commonly utilize the following methods:

- Vibrating Tube Densimeter: This instrument accurately measures the density of liquids based on the changes in the resonant frequency of a vibrating U-shaped tube containing the sample. [ [], [] ]

- Rheometer: A rheometer is used to measure the viscosity of fluids by applying a controlled shear stress or shear rate to the sample and measuring the resulting deformation or flow. [ [] ]

Q10: Are there any alternative ionic liquids with similar properties to this compound?

A: Yes, various ionic liquids share structural similarities with [N4111][Tf2N] and exhibit comparable properties. These alternatives often involve modifications to the cation or anion. Examples include: * Cation Variations: Other quaternary ammonium-based ILs, like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide ([N8881][Tf2N]) or tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([N4441][Tf2N]), have been explored. [ [], [], [] ]* Anion Variations: ILs with different anions, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][Tf2N]), provide alternative options. [ [], [] ]

Q11: What other areas of research are ongoing regarding this compound?

A11: Research on [N4111][Tf2N] extends to various other areas:

- Electrochemical Applications: Investigating its suitability as an electrolyte for supercapacitors, lithium-ion batteries, and other electrochemical devices. [ [], [], [] ]

- Solubility Studies: Determining the solubility of different compounds, including gases and aromatic hydrocarbons, in [N4111][Tf2N] to assess its potential as a solvent in various processes. [ [], [] ]

- Thermophysical Property Measurements: Accurately measuring properties like density, viscosity, refractive index, and surface tension over a range of temperatures and pressures to develop comprehensive databases and predictive models. [ [], [] ]

- Environmental Impact: Assessing the environmental fate and potential toxicity of [N4111][Tf2N] to ensure its safe and sustainable use. [ [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.